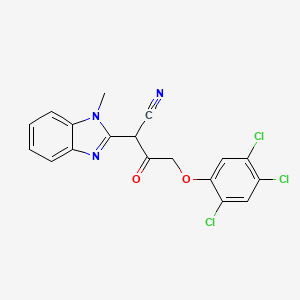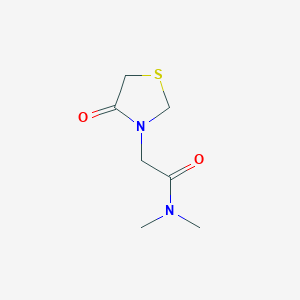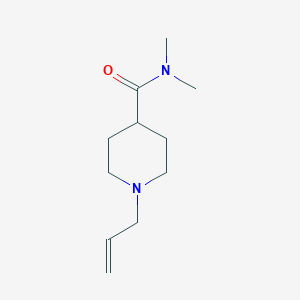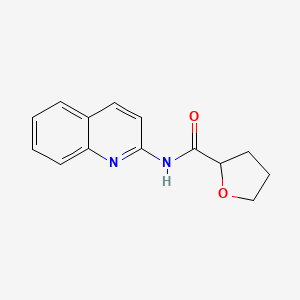![molecular formula C17H22N4O B7544884 2-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenylacetamide](/img/structure/B7544884.png)
2-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenylacetamide, also known as MP-10, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 2-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenylacetamide is not fully understood. However, it has been suggested that this compound may act as a modulator of the dopaminergic and serotonergic systems in the brain. It has also been suggested that this compound may have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenylacetamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to interpret its effects in different experimental settings.
Orientations Futures
There are several future directions for the study of 2-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenylacetamide. One direction is to further investigate its mechanism of action, which may lead to the development of more targeted therapeutic interventions. Another direction is to study its potential use in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, the development of more efficient synthesis methods may allow for the production of larger quantities of this compound for future research and clinical use.
In conclusion, this compound is a synthetic compound that has shown potential therapeutic properties in various scientific research applications. Its synthesis method has been optimized for high purity and yield, and its mechanism of action is currently under investigation. This compound has been shown to have neuroprotective, antidepressant, and anxiolytic effects, and has potential for use in the treatment of various neurological disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenylacetamide involves the reaction of 2-phenylacetyl chloride with 2-methyl-3-amino-pyrazole in the presence of triethylamine. The resulting intermediate is then reacted with piperidine in the presence of acetic acid to yield this compound. The synthesis method has been optimized to yield high purity and yield of this compound.
Applications De Recherche Scientifique
2-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenylacetamide has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to exhibit neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. This compound has also been studied for its potential use in the treatment of depression and anxiety disorders.
Propriétés
IUPAC Name |
2-[4-(2-methylpyrazol-3-yl)piperidin-1-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-20-15(7-10-19-20)13-8-11-21(12-9-13)16(17(18)22)14-5-3-2-4-6-14/h2-7,10,13,16H,8-9,11-12H2,1H3,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYELEPQYARKCBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCN(CC2)C(C3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B7544807.png)



![2-[(3-Oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]benzonitrile](/img/structure/B7544839.png)
![3-[(2-Methyl-1,3-thiazol-5-yl)methyl]-5-thiophen-2-yl-1,3,4-oxadiazol-2-one](/img/structure/B7544846.png)



![N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-1-pyrazolo[1,5-a]pyrimidin-6-ylmethanamine](/img/structure/B7544872.png)


![(3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7544890.png)
![3-[[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7544894.png)